REACTION_SMILES
|
[CH3:12][CH:13]1[CH2:14][CH2:15][N:16]([C:19](=[O:20])[Cl:21])[CH2:17][CH2:18]1.[F:1][c:2]1[c:3]2[c:4]([OH:11])[n:5][nH:6][c:7]2[cH:8][cH:9][cH:10]1.[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[F:1][c:2]1[c:3]2[c:4]([O:11][C:19]([N:16]3[CH2:15][CH2:14][CH:13]([CH3:12])[CH2:18][CH2:17]3)=[O:20])[n:5][nH:6][c:7]2[cH:8][cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCN(C(=O)Cl)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1n[nH]c2cccc(F)c12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCN(C(=O)Oc2n[nH]c3cccc(F)c23)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |